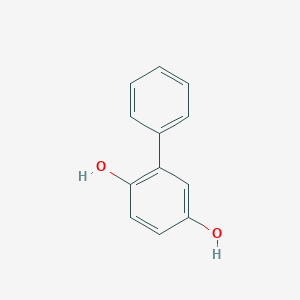
Phenylhydroquinone
Katalognummer B131500
Key on ui cas rn:
140627-35-6
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: XCZKKZXWDBOGPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05107003
Procedure details


The procedure described in Example 3 is repeated using 3.8 g (0.02 mole) of phenylhydroquinone as the aromatic diol reactant and 10 mL toluene and 40 mL acetic acid as the solvent. The yield of phenyl-p-benzoquinone obtained is 60%.

[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:13]=[C:12]([OH:14])[CH:11]=[CH:10][C:8]=2[OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C=CC=CC=1>C(O)(=O)C>[C:1]1([C:7]2[C:8](=[O:9])[CH:10]=[CH:11][C:12](=[O:14])[CH:13]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=C(O)C=CC(=C1)O
|
Step Two
[Compound]
|
Name
|
diol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=1C(C=CC(C1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

